An In-Depth Technical Guide to the Chemical Properties and Applications of p-Cresol-d7
An In-Depth Technical Guide to the Chemical Properties and Applications of p-Cresol-d7
Introduction: The Quintessential Internal Standard
In the precise world of quantitative analysis, particularly in mass spectrometry, the reliability of data hinges on the ability to correct for experimental variability. Matrix effects, sample loss during preparation, and fluctuations in instrument response are all potential sources of error that can compromise results. The stable isotope-labeled internal standard is the gold standard for mitigating these issues, and among these, p-Cresol-d7 has emerged as an indispensable tool for researchers in metabolomics, clinical diagnostics, and pharmaceutical development.
p-Cresol-d7 is the deuterated analogue of p-cresol (4-methylphenol), a significant biomarker of microbial metabolism and a known uremic toxin.[1] In this guide, we will delve into the core chemical properties of p-Cresol-d7, explaining the causality behind its exceptional performance as an internal standard and exploring its critical role in modern analytical science.
Chemical Identity and Structure
p-Cresol-d7 is a derivative of p-cresol where all seven non-labile hydrogen atoms on the aromatic ring and methyl group, as well as the labile hydroxyl proton, have been replaced by deuterium (²H or D). This complete deuteration is fundamental to its analytical utility.
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IUPAC Name: 2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenol[2][3]
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Synonyms: 4-Methylphenol-d7, p-Methylphenol-d7, Perdeutero-p-cresol, p-Cresol-d7 (OD form)[1]
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CAS Number: 202325-52-8[4]
The structure consists of a benzene ring substituted with a deuterated methyl group (-CD₃) and a deuterated hydroxyl group (-OD) at positions 1 and 4, respectively, with the remaining four aromatic positions also occupied by deuterium.
Caption: Chemical structure of p-Cresol-d7 (Perdeutero-p-cresol).
Physicochemical Properties
The substitution of hydrogen with deuterium results in a slight increase in molecular weight but generally has a minimal impact on macroscopic physical properties like melting and boiling points. However, specific data for the deuterated form is often not published; therefore, data for the unlabeled analogue is provided for reference.
| Property | p-Cresol-d7 | p-Cresol (Unlabeled) | Source(s) |
| Appearance | Pale yellow oil to yellow low-melting solid | Colorless to pink crystalline solid | [5][6][7] |
| Molecular Weight | 115.18 g/mol | 108.14 g/mol | [4][7] |
| Melting Point | Data not available | 32-34 °C | [8][9] |
| Boiling Point | Data not available | 202 °C | [9][10] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Hexane | Moderately soluble in water (20 g/L at 20°C); soluble in ethanol, ether | [10][11][] |
| logP | 1.9 (Computed) | 1.94 | [2][9] |
The physical state as a "low-melting solid" suggests its melting point is close to ambient temperature, consistent with its unlabeled counterpart.[5][6]
Synthesis Insight
While detailed synthesis protocols are proprietary, deuterated aromatic compounds like p-Cresol-d7 are generally synthesized via a hydrogen-deuterium (H-D) exchange reaction. This process typically involves reacting the starting aromatic compound (p-cresol) with a deuterium source, such as heavy water (D₂O), under high temperature and pressure, often in the presence of a catalyst like platinum on alumina.[13] Flow synthesis methods using microwave technology are being developed to improve the efficiency and throughput of such deuteration reactions.[13]
Spectroscopic Properties: The Basis of Quantification
The utility of p-Cresol-d7 is rooted in its distinct spectroscopic signature compared to its natural analogue.
Mass Spectrometry (MS)
In MS, the seven deuterium atoms in p-Cresol-d7 create a clear and predictable mass shift. Each deuterium atom adds approximately 1.006 Da to the mass compared to a protium atom. This results in a monoisotopic mass of ~115.10 Da for p-Cresol-d7, a full 7 Da higher than unlabeled p-cresol (~108.06 Da).[1][2]
Causality: This distinct mass shift is the cornerstone of the isotope dilution mass spectrometry (IDMS) method. It allows the mass spectrometer to differentiate unequivocally between the endogenous analyte (p-cresol) and the added internal standard (p-Cresol-d7), even if they co-elute chromatographically.[1] This eliminates ambiguity and prevents signal overlap, ensuring highly accurate quantification in complex matrices like plasma or urine.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a proton (¹H) NMR spectrum of unlabeled p-cresol shows characteristic signals for the aromatic protons (~6.7-7.0 ppm) and the methyl protons (~2.2-2.3 ppm), these signals are absent in the ¹H NMR spectrum of p-Cresol-d7.[14][15]
Causality: Deuterium has a different nuclear spin (I=1) and a much smaller gyromagnetic ratio than protium (I=1/2). As a result, it is not observed in a standard ¹H NMR experiment. The complete deuteration of p-Cresol-d7 effectively renders it "invisible" in ¹H NMR, which is advantageous for several reasons:
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It can be used as a non-protonated standard in certain applications.[1]
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It helps reduce proton background noise, simplifying complex spectra.
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The deuterated hydroxyl group (OD) is useful for studying hydrogen-deuterium exchange kinetics, solvent effects, and hydrogen bonding patterns.[1]
Core Applications in Research and Development
The unique chemical properties of p-Cresol-d7 make it an invaluable tool across several scientific disciplines.
The Premier Internal Standard for Quantitative Analysis
The primary and most critical application of p-Cresol-d7 is as a stable isotope-labeled internal standard for the quantification of p-cresol by GC-MS or LC-MS/MS.[1]
Why it excels:
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Identical Chemical Behavior: It is chemically almost identical to the analyte, meaning it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency.
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Correction for Matrix Effects: In complex biological samples, other molecules can suppress or enhance the ionization of the target analyte. Because p-Cresol-d7 is affected in the same way, the ratio of the analyte signal to the standard signal remains constant, correcting for these matrix effects.
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Accounts for Sample Loss: Any loss of sample during the multi-step preparation process (e.g., hydrolysis, protein precipitation, extraction) affects both the analyte and the internal standard equally, ensuring the final calculated concentration is accurate.
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Enhanced Stability: The OD form minimizes hydrogen exchange with protic solvents during analysis, ensuring the integrity of the deuterium label is maintained.[1]
Caption: Workflow for p-cresol quantification using p-Cresol-d7.
Metabolomics and Clinical Research
p-Cresol is a metabolic byproduct of tyrosine degradation by gut microbiota and is a well-established uremic toxin that accumulates in patients with chronic kidney disease.[1] Accurate measurement is crucial for studying its association with cardiovascular complications and other pathophysiological conditions. p-Cresol-d7 serves as the ideal reference compound for absolute quantification in plasma, serum, or urine, enabling researchers to precisely assess metabolic dysregulation.[1]
Pharmaceutical and Environmental Analysis
In pharmaceutical development, p-Cresol-d7 is used as an analytical standard for method validation under ICH guidelines and for quantifying cresol-related impurities in drug formulations.[1] It is also employed in environmental monitoring to perform trace-level quantification of phenolic contaminants in water and soil samples.[16]
Experimental Protocol: Quantification of Total p-Cresol in Human Plasma via LC-MS/MS
This protocol is a self-validating system because the internal standard (p-Cresol-d7) is added at the beginning and is carried through every step alongside the analyte. Any procedural variance will affect both compounds, ensuring the ratio—and thus the final calculated concentration—remains accurate and trustworthy.
Materials:
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p-Cresol (for calibration standards)
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p-Cresol-d7 (Internal Standard, IS)
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LC-MS Grade Acetonitrile, Methanol, and Water
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β-glucuronidase/sulfatase from Helix pomatia
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Human Plasma (for standards and QCs)
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Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer
Methodology:
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Stock Solution Preparation: Prepare 1 mg/mL primary stock solutions of p-cresol and p-Cresol-d7 (IS) in methanol.
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Sample Preparation: a. Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube. b. Add 10 µL of β-glucuronidase/sulfatase solution. Causality: This step is critical to cleave the glucuronide and sulfate conjugates, liberating the total (free + conjugated) p-cresol for measurement. c. Vortex briefly and incubate at 37°C for 1 hour. d. Add 200 µL of ice-cold acetonitrile containing the internal standard (p-Cresol-d7 at a fixed concentration, e.g., 5 µg/mL). Causality: Acetonitrile precipitates plasma proteins, which would otherwise interfere with the analysis. The IS is added here to account for any subsequent sample loss or variability. e. Vortex vigorously for 1 minute to ensure complete protein precipitation. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.
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LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column to separate p-cresol from other plasma components. b. Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both p-cresol and p-Cresol-d7. The distinct mass difference ensures no cross-talk between the two channels.
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Quantification: a. Generate a calibration curve by plotting the peak area ratio (p-cresol / p-Cresol-d7) against the known concentrations of the calibration standards. b. Calculate the concentration of p-cresol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Handling, Storage, and Safety
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Storage: p-Cresol-d7 should be stored in a tightly sealed amber glass container under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture absorption. Recommended storage temperatures are typically 2-8°C or frozen (-20°C) for long-term stability.[3][5][17]
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Handling: While specific toxicity data for the deuterated form is not available, it should be handled with the same precautions as unlabeled p-cresol, which is classified as toxic and corrosive.[18] Always handle in a well-ventilated area or under a fume hood, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
Conclusion
p-Cresol-d7 is more than just a deuterated molecule; it is a high-performance analytical tool that enables precision and confidence in quantitative research. Its chemical properties—specifically its complete isotopic labeling—provide a distinct and stable mass shift that is ideal for isotope dilution mass spectrometry. This allows researchers to accurately measure its endogenous counterpart, p-cresol, a key biomarker in clinical and metabolic studies. By understanding the fundamental principles behind its design and application, scientists can fully leverage p-Cresol-d7 to generate robust, reproducible, and trustworthy data, driving advancements in drug development and life sciences.
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